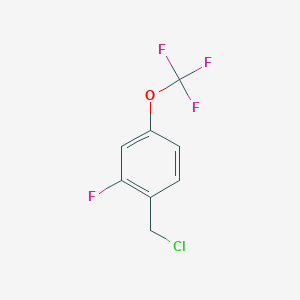![molecular formula C9H13F2NO B2614076 8,8-Difluoro-2-azaspiro[4.5]decan-1-one CAS No. 1935355-06-8](/img/structure/B2614076.png)
8,8-Difluoro-2-azaspiro[4.5]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluoro-2-azaspiro[4.5]decan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of fluorine atoms, which often impart distinct chemical and physical properties. The molecular formula of this compound is C9H13F2NO, and it has a molecular weight of 189.21 g/mol .
Mecanismo De Acción
Target of Action
The primary target of 8,8-Difluoro-2-azaspiro[4.5]decan-1-one is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of cell death and inflammation .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. This inhibition prevents the activation of necroptosis, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway. This pathway is involved in various inflammatory diseases. The inhibition of RIPK1 leads to a decrease in necroptosis, reducing inflammation .
Result of Action
The molecular effect of this compound’s action is the inhibition of RIPK1. This inhibition prevents the activation of necroptosis. On a cellular level, this results in a reduction of cell death and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-2-azaspiro[4.5]decan-1-one typically involves the reaction of appropriate spirocyclic precursors with fluorinating agents. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro reagents under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Difluoro-2-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of spirocyclic amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
8,8-Difluoro-2-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
- 8,8-Difluoro-2-azaspiro[4.5]decane
- 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride
- 8,8-Difluoro-1,3-diazaspiro[4.5]decane-2,4-dione
Comparison: 8,8-Difluoro-2-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The presence of the fluorine atoms also enhances its potential as a pharmaceutical agent by improving its binding affinity and selectivity for molecular targets .
Propiedades
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-6-12-7(8)13/h1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBHNOQMDYCBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNC2=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)


![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)



![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate](/img/structure/B2614015.png)

